1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a diarylurea derivative investigated for its role as a negative allosteric modulator of the cannabinoid CB1 receptor []. This compound represents a potential area of research for developing novel therapeutic strategies for diseases related to the cannabinoid system.
The synthesis of 1-(2-ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is based on modifications to the parent compound, PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea) []. While the exact synthesis protocol for this specific derivative is not detailed in the analyzed literature, the structure-activity relationship studies on PSNCBAM-1 provide valuable insights []. The synthesis likely involves modifications to the two aromatic rings of the parent compound. Further investigation is required to elucidate the precise synthesis pathway.
The molecular structure of 1-(2-ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea consists of a urea linker connecting two aromatic rings, one with an ethoxy substituent and the other with a pyrimidine ring substituted with a pyrrolidine ring []. The specific spatial arrangement of these groups influences its interaction with the CB1 receptor and its allosteric modulation properties.
1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea acts as a negative allosteric modulator of the cannabinoid CB1 receptor []. This means it binds to a site distinct from the orthosteric site where the endogenous ligands bind. Upon binding, it alters the receptor conformation, thereby negatively modulating the binding and signaling of orthosteric ligands like CP55,940 []. This modulation has been observed in calcium mobilization and binding assays [].
The primary scientific application of 1-(2-ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is in exploring its potential as a negative allosteric modulator of the CB1 receptor []. This area of research holds promise for understanding the complex signaling pathways of the endocannabinoid system and developing alternative therapeutic strategies for treating diseases associated with CB1 receptor dysfunction, such as obesity, addiction, and pain.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4